Cas no 129976-04-1 (1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol)

1-Cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a cyclopentyl group at the 1-position and a thiol moiety at the 5-position. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis as a versatile intermediate. The thiol group enables selective functionalization, while the tetrazole core contributes to metabolic stability and bioactivity. Its cyclopentyl substituent enhances lipophilicity, influencing pharmacokinetic properties. The compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and bioactive scaffolds. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling is advised due to potential reactivity of the thiol group.
1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol structure
129976-04-1 structure
Product name:1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
CAS No:129976-04-1
MF:C6H10N4S
MW:170.235398769379
MDL:MFCD18821739
CID:102824
PubChem ID:729454

1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol Chemical and Physical Properties

Names and Identifiers

    • 5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-
    • 5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-(9CI)
    • 1-cyclopentyl-2H-tetrazole-5-thione
    • 1-Cyclopentyl-1H-tetrazole-5-thiol
    • SR-01000537954-1
    • SCHEMBL9195502
    • 129976-04-1
    • AKOS000676795
    • SR-01000537954
    • 1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
    • Z118308206
    • TimTec1_003003
    • QAKFYVPOKBWZRH-UHFFFAOYSA-N
    • EN300-15154
    • 1-cyclopentyl-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione
    • AKOS000121057
    • HMS1542I11
    • 1-Cyclopentyl-1H-tetraazole-5-thiol #
    • MDL: MFCD18821739
    • Inchi: InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11)
    • InChI Key: QAKFYVPOKBWZRH-UHFFFAOYSA-N
    • SMILES: C1CCC(C1)N2C(=NN=N2)S

Computed Properties

  • Exact Mass: 170.0628
  • Monoisotopic Mass: 170.06261751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.1Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 39.99

1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-15154-1.0g
1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
129976-04-1 98%
1g
$256.0 2023-05-03
Enamine
EN300-15154-10g
1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
129976-04-1 98%
10g
$1101.0 2023-09-03
Enamine
EN300-34505-2.5g
1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
129976-04-1 98%
2.5g
$503.0 2023-02-13
Enamine
EN300-15154-100mg
1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
129976-04-1 95.0%
100mg
$66.0 2023-09-27
Enamine
EN300-15154-1g
1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol
129976-04-1 98%
1g
$256.0 2023-09-03
A2B Chem LLC
AE89589-100mg
5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-(9CI)
129976-04-1 98%
100mg
$105.00 2024-04-20
A2B Chem LLC
AE89589-1g
5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-(9CI)
129976-04-1 98%
1g
$305.00 2024-04-20
A2B Chem LLC
AE89589-10g
5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-(9CI)
129976-04-1 98%
10g
$1194.00 2024-04-20
Aaron
AR00AIM9-250mg
5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-(9CI)
129976-04-1 95%
250mg
$152.00 2025-01-23
Aaron
AR00AIM9-2.5g
5H-Tetrazole-5-thione,1-cyclopentyl-1,2-dihydro-(9CI)
129976-04-1 98%
2.5g
$717.00 2023-12-16

Additional information on 1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol

Comprehensive Analysis of 1-Cyclopentyl-1H-1,2,3,4-Tetrazole-5-Thiol (CAS No. 129976-04-1): Properties, Applications, and Innovations

The compound 1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol (CAS No. 129976-04-1) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique tetrazole-thiol backbone and cyclopentyl substitution, this compound exhibits remarkable chemical properties, making it a valuable intermediate in drug discovery and organic synthesis. Researchers are increasingly exploring its potential in bioactive molecule design, particularly for targeting enzymes and receptors in metabolic pathways.

In recent years, the demand for tetrazole derivatives like 1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol has surged due to their role in developing non-classical bioisosteres for carboxyl groups. This property is critical in improving drug bioavailability and metabolic stability, addressing key challenges in medicinal chemistry. The compound’s sulfur-containing moiety further enhances its reactivity, enabling applications in click chemistry and ligand synthesis for catalysis.

From an industrial perspective, CAS 129976-04-1 is often discussed in forums focusing on green chemistry and sustainable synthesis. Innovators are investigating solvent-free or aqueous-phase reactions to minimize environmental impact while maintaining high yields. These advancements align with global trends toward eco-friendly pharmaceuticals, a topic frequently searched in academic and R&D circles.

Analytical techniques such as NMR spectroscopy and HPLC-MS are essential for characterizing 1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol, ensuring purity and consistency for research applications. The compound’s stability under various pH conditions also makes it a candidate for prodrug development, a trending subject in drug delivery optimization.

Beyond pharmaceuticals, this tetrazole derivative shows promise in material science, particularly in polymer modification and coordination chemistry. Its ability to form stable metal complexes is being explored for creating advanced functional materials with applications in sensors and coatings. Such interdisciplinary potential makes CAS 129976-04-1 a recurring keyword in patent literature and grant proposals.

As synthetic methodologies evolve, computational tools like DFT calculations are being employed to predict the reactivity and interactions of 1-cyclopentyl-1H-1,2,3,4-tetrazole-5-thiol. This integration of in silico modeling with experimental validation reflects the compound’s relevance in modern AI-driven drug discovery, a hot topic in both academic and industry publications.

In summary, 129976-04-1 represents a versatile building block with multifaceted applications. Its structural features and adaptability position it at the forefront of innovations in life sciences and advanced materials, answering the growing demand for efficient and sustainable chemical solutions.

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